Welcome to the BenchChem Online Store!
molecular formula C13H10N2OS B8409896 4-(3-methylthiophen-2-yl)phthalazin-1(2H)-one

4-(3-methylthiophen-2-yl)phthalazin-1(2H)-one

Cat. No. B8409896
M. Wt: 242.30 g/mol
InChI Key: ZIWKTWFUJOTJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859549B2

Procedure details

A mixture of 2-(3-methylthiophene-2-carbonyl)benzoic acid (0.446 g, 1.81 mmol) and hydrazine hydrate (0.41 mL, 7.3 mmol) in ethanol (6 mL) was stirred at 80° C. overnight, concentrated, and azeotroped with toluene to provide the title compound, which was used without purification: 1H NMR (300 MHz, DMSO-d6) δ 8.41-8.23 (m, 1H), 8.01-7.80 (m, 2H), 7.68 (d, J=5.1, 1H), 7.62-7.42 (m, 1H), 7.10 (d, J=5.1, 1H), 2.08 (s, 3H).
Quantity
0.446 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12])=O.O.[NH2:19][NH2:20]>C(O)C>[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]1[C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11](=[O:12])[NH:20][N:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.446 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0.41 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(SC=C1)C1=NNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.